5-Amino-1-(4-isopropylphenyl)-1H-pyrazole-4-carbonitrile, with the chemical formula C13H14N4, is a derivative of pyrazole, a five-membered heterocyclic compound. This compound features an amino group at the 5-position and a carbonitrile group at the 4-position of the pyrazole ring. The presence of an isopropylphenyl substituent at the 1-position contributes to its unique properties and potential biological activities. The molecular weight of this compound is approximately 226.28 g/mol, and it is classified under various chemical databases, including PubChem and ChemSpider .
The synthesis of 5-amino-1-(4-isopropylphenyl)-1H-pyrazole-4-carbonitrile generally involves a Michael-type addition reaction. This process typically utilizes (ethoxymethylene)malononitrile and aryl hydrazines under reflux conditions in solvents like ethanol. The reaction yields high regioselectivity, producing the desired pyrazole derivatives without significant formation of isomers or uncyclized products. Spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry are employed to confirm the structure of the synthesized compounds .
The primary method for synthesizing 5-amino-1-(4-isopropylphenyl)-1H-pyrazole-4-carbonitrile involves the following steps:
5-Amino-1-(4-isopropylphenyl)-1H-pyrazole-4-carbonitrile has potential applications in various fields:
Interaction studies involving 5-amino-1-(4-isopropylphenyl)-1H-pyrazole-4-carbonitrile focus on its binding affinity to various biological targets. These studies help elucidate its mechanism of action and potential therapeutic applications. Preliminary research suggests that it may interact with enzymes or receptors involved in inflammatory pathways or cellular proliferation . Further studies are needed to clarify these interactions and their implications for drug development.
Several compounds share structural similarities with 5-amino-1-(4-isopropylphenyl)-1H-pyrazole-4-carbonitrile, primarily differing in their substituents on the phenyl ring or variations in functional groups. Below is a comparison highlighting their uniqueness:
| Compound Name | CAS Number | Unique Features |
|---|---|---|
| 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile | 51516-67-7 | Contains a chlorine atom which may influence activity |
| 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile | 51516-68-8 | Chlorine positioned differently affecting reactivity |
| 5-Amino-1-(p-tolyl)-1H-pyrazole-4-carbonitrile | 103646-82-8 | Methyl group provides different steric effects |
| 5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile | 51516-70-2 | Fluorine may enhance lipophilicity |
| 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile | 5334-28-1 | Bromine substitution can alter electron density |
The unique combination of an isopropyl group with a phenyl ring in 5-amino-1-(4-isopropylphenyl)-1H-pyrazole-4-carbonitrile may contribute to distinct pharmacological profiles compared to these similar compounds .
Michael-type addition serves as a cornerstone for constructing the pyrazole core in 5-amino-1-(4-isopropylphenyl)-1H-pyrazole-4-carbonitrile. The reaction typically involves the nucleophilic attack of hydrazine derivatives on α,β-unsaturated nitriles, followed by cyclodehydration. A key precursor, 3-(4-isopropylphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile, forms through the sequential addition of 4-isopropylphenylhydrazine to an acrylonitrile derivative.
Recent studies demonstrate that malononitrile acts as a dual-purpose reagent, serving as both the Michael acceptor and the nitrile source. For instance, Momeni and Ghorbani-Vaghei developed a modified layered double hydroxide (LDH) catalyst that facilitates the addition of 4-isopropylphenylhydrazine to in situ-generated α,β-unsaturated nitriles, achieving 89% yield under aqueous ethanol conditions. The reaction proceeds via initial formation of a hydrazone intermediate, which undergoes intramolecular cyclization to yield the pyrazole ring (Figure 1). Kinetic studies reveal second-order dependence on both hydrazine and nitrile concentrations, suggesting a concerted mechanism.
| Parameter | Value | Conditions |
|---|---|---|
| Reaction Temperature | 55°C | Ethanol/H₂O (1:1) |
| Catalyst Loading | 50 mg LDH@PTRMS@DCMBA@CuI | 5 mL scale |
| Yield | 89% | 6 hours |
Table 1: Optimized parameters for LDH-catalyzed Michael addition-cyclization sequence.
Regiochemical control in pyrazole formation presents a significant synthetic challenge, particularly when introducing the 4-isopropylphenyl substituent. The use of substituted hydrazines enables precise orientation during cyclization. Frontier molecular orbital analysis shows that electron-donating groups on the hydrazine nitrogen (e.g., 4-isopropylphenyl) direct cyclization to the C-1 position through stabilization of the transition state.
Mechanochemical approaches have emerged as powerful tools for regioselective synthesis. Ghorbani-Vaghei’s team demonstrated that ball milling 4-isopropylphenylhydrazine hydrochloride with malononitrile and azo-linked aldehydes in the presence of Fe₃O₄@SiO₂@Tannic acid nanoparticles yields the target compound with >95% regioselectivity. The constrained reaction environment of the ball mill suppresses alternative cyclization pathways, while the magnetic catalyst provides Bronsted acid sites that stabilize the preferred transition state.
Comparative studies between conventional solution-phase and mechanochemical methods reveal striking differences:
These results underscore the critical role of reaction engineering in controlling molecular architecture.
Solvent selection profoundly impacts the efficiency of one-pot pyrazole syntheses. Polar aprotic solvents like DMF facilitate initial Michael addition but hinder subsequent cyclization due to excessive stabilization of intermediates. Conversely, ethanol-water mixtures (1:1 v/v) create an ideal microenvironment by balancing solubility and transition state stabilization.
A recent optimization study mapped reaction outcomes across solvent systems:
| Solvent System | Yield (%) | Reaction Time (h) |
|---|---|---|
| Ethanol/H₂O (1:1) | 89 | 6 |
| Toluene | 54 | 12 |
| Acetonitrile | 67 | 8 |
| DMF | 42 | 10 |
Table 2: Solvent effects on one-pot synthesis efficiency.
The superior performance of ethanol-water systems arises from their ability to solvate ionic intermediates while allowing gradual dehydration during cyclization. Notably, replacing ethanol with isopropanol increases yield to 92% but requires stringent temperature control to prevent premature precipitation.
Transition metal catalysts have revolutionized pyrazole synthesis through Lewis acid activation and redox mediation. Copper(I) iodide complexes exhibit particular efficacy in facilitating the key cyclization step. When supported on modified LDHs, Cu(I) centers activate nitrile groups for nucleophilic attack while stabilizing developing negative charges during ring closure.
Comparative catalytic studies reveal distinct mechanistic pathways:
The supported copper catalyst achieves turnover numbers (TON) of 450 versus 180 for homogeneous counterparts, demonstrating the advantage of heterogeneous systems. Recent advances in flow chemistry have further enhanced these catalytic systems, enabling continuous production with space-time yields of 12 g·L⁻¹·h⁻¹.
The formation of 5-amino-1-(4-isopropylphenyl)-1H-pyrazole-4-carbonitrile follows well-established mechanistic pathways that involve sequential nucleophilic addition and intramolecular cyclization processes [1]. The synthesis typically employs (ethoxymethylene)malononitrile as the electrophilic component and 4-isopropylphenylhydrazine as the nucleophilic reagent [1] [23].
The reaction mechanism proceeds through several discrete steps that have been extensively studied through experimental and computational approaches [2]. Initial nucleophilic attack occurs when the primary amino group of the aryl hydrazine selectively targets the β-carbon of the (ethoxymethylene)malononitrile substrate [1]. This Michael-type addition results in the formation of an intermediate hydrazide species that retains the ethoxy leaving group [1] [23].
Following the initial addition, the intermediate undergoes elimination of ethanol and rearrangement to generate an alkylidene hydrazide intermediate [1]. This transformation is driven by the stability gained through conjugation and the favorable thermodynamics of alcohol elimination [1]. The alkylidene hydrazide then participates in an intramolecular cyclization event where the secondary amine nitrogen attacks the nitrile carbon atom [1] [23].
| Reaction Step | Energy Barrier (kcal/mol) | Reaction Type | Product Formation |
|---|---|---|---|
| Nucleophilic Addition | 12-15 | Michael Addition | Hydrazide Intermediate |
| Elimination | 8-12 | Alcohol Loss | Alkylidene Hydrazide |
| Cyclization | 18-22 | Intramolecular Attack | Pyrazole Imine |
| Aromatization | 5-8 | Tautomerization | Final Pyrazole |
Density functional theory calculations have revealed that the cyclization step represents the rate-determining process in the overall transformation [2]. The computed activation barrier for the intramolecular nucleophilic attack on the nitrile group ranges from 18 to 22 kilocalories per mole, depending on the specific computational method and basis set employed [2] [28]. These theoretical predictions align well with experimental kinetic studies that demonstrate moderate reaction temperatures and extended reaction times are required for complete conversion [1] [19].
The final step involves aromatization of the pyrazole imine intermediate through proton transfer and tautomerization [1]. This process is thermodynamically favored and occurs rapidly under the reaction conditions, yielding the stable aromatic pyrazole product [1] [23]. The regioselectivity of the overall process is controlled by the preferential attack of the primary amine nitrogen on the activated β-carbon, rather than alternative positions on the electrophilic substrate [1] [9].
The electronic properties of para-substituted aryl groups exert significant influence on the reaction kinetics and product formation in pyrazole synthesis [4] [7]. The isopropyl substituent at the para position of the phenyl ring represents an electron-donating alkyl group that modulates the nucleophilicity of the hydrazine nitrogen atoms through inductive and hyperconjugative effects [4] [16].
Experimental studies comparing various para-substituted phenylhydrazines have demonstrated that electron-donating groups enhance the nucleophilicity of the primary amine nitrogen [7] [8]. The isopropyl group, with its positive inductive effect, increases electron density on the hydrazine nitrogen atoms, thereby accelerating the initial nucleophilic addition step [4] [16]. This electronic activation results in shorter reaction times and improved yields compared to hydrazines bearing electron-withdrawing substituents [8] [35].
| Para-Substituent | Electronic Effect | Relative Reaction Rate | Yield (%) | Selectivity |
|---|---|---|---|---|
| Isopropyl | Electron-donating | 1.8 | 84 | >95:5 |
| Methyl | Electron-donating | 1.5 | 79 | >90:10 |
| Hydrogen | Neutral | 1.0 | 72 | 85:15 |
| Chloro | Electron-withdrawing | 0.6 | 58 | 80:20 |
| Nitro | Electron-withdrawing | 0.3 | 42 | 75:25 |
The electronic effects extend beyond simple reaction rate acceleration to influence the regioselectivity of the cyclization process [7] [9]. Electron-donating para-substituents stabilize the developing positive charge on the nitrogen atom during the transition state, favoring the formation of the thermodynamically preferred 5-amino regioisomer [7] [36]. This stabilization effect has been quantified through Hammett correlation studies, which reveal a linear relationship between substituent electronic parameters and reaction rates [4] [8].
Computational analyses using density functional theory have provided molecular-level insights into these electronic effects [14] [31]. The highest occupied molecular orbital energy levels of para-isopropyl phenylhydrazine are elevated compared to unsubstituted or electron-deficient analogues, consistent with enhanced nucleophilic reactivity [14]. Natural bond orbital analysis reveals increased electron density localization on the primary amine nitrogen in the presence of electron-donating para-substituents [31] [33].
The influence of para-substitution extends to the thermodynamic stability of the final pyrazole products [4] [7]. Electron-donating groups at the para position contribute to the overall stabilization of the aromatic pyrazole system through extended conjugation and resonance effects [7] [26]. This stabilization manifests as increased thermal stability and resistance to decomposition under reaction conditions [4] [26].
Electron-withdrawing groups play a crucial role in determining the regiochemical outcome of pyrazole formation reactions [8] [25]. The carbonitrile substituent in 5-amino-1-(4-isopropylphenyl)-1H-pyrazole-4-carbonitrile represents a particularly strong electron-withdrawing functionality that exerts significant control over the cyclization regioselectivity [8] [35].
The carbonitrile group influences regioselectivity through multiple complementary mechanisms [8] [25]. Primary among these is the activation of the adjacent carbon center toward nucleophilic attack through its strong electron-withdrawing inductive effect [8] [21]. The electronegativity of the cyano nitrogen creates a significant dipole that renders the attached carbon electrophilic and susceptible to nucleophilic addition [21] [25].
| Electron-Withdrawing Group | σ-Parameter | Regioselectivity Ratio | Activation Energy (kcal/mol) |
|---|---|---|---|
| Carbonitrile | +0.66 | >99:1 | 18.2 |
| Ester | +0.45 | 95:5 | 20.1 |
| Trifluoromethyl | +0.54 | 97:3 | 19.4 |
| Nitro | +0.78 | >99:1 | 17.8 |
| Aldehyde | +0.42 | 92:8 | 21.3 |
Theoretical calculations have elucidated the orbital interactions responsible for the enhanced regioselectivity observed with electron-withdrawing groups [2] [25]. The lowest unoccupied molecular orbital of substrates containing carbonitrile substituents shows significant localization on the carbon atom adjacent to the cyano group [2] [33]. This orbital distribution creates a favorable overlap with the highest occupied molecular orbital of the attacking nucleophile, lowering the activation barrier for the desired regioisomeric pathway [2] [28].
The electron-withdrawing nature of the carbonitrile group also influences the thermodynamic stability of the resulting regioisomers [8] [25]. Computational studies demonstrate that the 5-amino-4-carbonitrile substitution pattern is thermodynamically favored over alternative arrangements by approximately 8-12 kilocalories per mole [2] [28]. This energy difference arises from optimal orbital overlap and minimized steric interactions in the preferred regioisomer [2] [31].
Kinetic studies have revealed that the presence of multiple electron-withdrawing groups can lead to competing reaction pathways [8] [25]. When both carbonitrile and additional electron-withdrawing substituents are present, the regioselectivity becomes dependent on the relative activating effects of each group [8] [35]. The carbonitrile group typically dominates the regiochemical control due to its strong electron-withdrawing character and linear geometry that minimizes steric hindrance [8] [25].
The regiochemical control exerted by electron-withdrawing groups extends to influence the overall reaction mechanism [8] [25]. Strong electron-withdrawing substituents can alter the rate-determining step from cyclization to initial nucleophilic addition, depending on the electronic properties of both the electrophile and nucleophile [8] [19]. This mechanistic shift has been confirmed through kinetic isotope effect studies and variable-temperature reaction monitoring [19] [22].
The incorporation of a 4-isopropylphenyl substituent at the nitrogen-1 position of the pyrazole ring has demonstrated significant enhancement of biological activity in 5-amino-1-(4-isopropylphenyl)-1H-pyrazole-4-carbonitrile derivatives . Structure-activity relationship analysis reveals that the isopropyl group contributes to improved lipophilicity and enhanced membrane permeability, leading to superior pharmacokinetic properties compared to unsubstituted phenyl analogs [3] [4].
The 4-isopropylphenyl substitution pattern exhibits a 2.2-fold increase in relative potency compared to the parent 1-phenyl-5-aminopyrazole-4-carbonitrile compound . This enhancement is attributed to favorable hydrophobic interactions within the binding site of target enzymes, particularly those involved in cellular proliferation pathways [6] [7]. The isopropyl group provides optimal steric bulk that enhances selectivity while maintaining favorable ADMET properties [8].
Comparative analysis demonstrates that the 4-isopropylphenyl derivative shows superior antimicrobial activity with minimum inhibitory concentration values of 6 μg/mL against Staphylococcus aureus, compared to 16 μg/mL for the unsubstituted phenyl analog . The enhanced antimicrobial efficacy correlates with increased lipophilicity (LogP = 3.42) that facilitates better cellular uptake and membrane interaction [9].
Antioxidant activity assessment reveals that the 4-isopropylphenyl substitution significantly improves radical scavenging capacity, with IC50 values of 22.4 μM in DPPH assays compared to 45.2 μM for the phenyl derivative [3] [10]. This improvement is mechanistically attributed to the electron-donating properties of the isopropyl group, which stabilizes the pyrazole radical intermediate formed during antioxidant activity [11] [10].
The carbonitrile functional group at the C-4 position of the pyrazole ring plays a critical role in determining biological activity and selectivity of 5-aminopyrazole derivatives [14] . Systematic investigation of carbonitrile position effects reveals that C-4 substitution provides optimal enzyme inhibitory activity with IC50 values of 66.3 nM compared to 245 nM for C-3 positioned carbonitrile and 189 nM for C-5 positioned analogs [7].
The C-4 carbonitrile configuration demonstrates superior metabolic stability with half-life values of 45 minutes compared to 18 minutes for C-3 analogs and 32 minutes for C-5 derivatives [15]. This enhanced stability is attributed to reduced susceptibility to cytochrome P450 mediated metabolism due to electronic effects of the carbonitrile group at the optimal position [15].
Cell viability inhibition studies show that C-4 carbonitrile derivatives achieve 78.5% inhibition at standard concentrations, significantly higher than C-3 (34.2%) and C-5 (45.7%) positioned analogs [16]. The superior activity of C-4 positioning is explained by optimal orientation for hydrogen bonding interactions with target protein active sites [14] [7].
Selectivity index analysis reveals that C-4 carbonitrile compounds exhibit 8.7-fold selectivity for target enzymes over off-target proteins, compared to 2.1-fold for C-3 and 3.4-fold for C-5 positioned derivatives [7]. This selectivity enhancement is crucial for reducing adverse effects and improving therapeutic window [6] .
The carbonitrile group at C-4 position contributes to enhanced binding affinity through multiple mechanisms including hydrogen bonding, dipole interactions, and favorable electrostatic contacts with enzyme active sites . Quantum chemical calculations demonstrate that C-4 carbonitrile substitution optimizes molecular orbital overlap with target protein binding domains [13] [17].
Comprehensive structure-activity relationship analysis of 5-aminopyrazole derivatives reveals distinct patterns of biological activity based on substitution patterns and functional group modifications [18] [8]. The 5-amino-1-(4-isopropylphenyl)-1H-pyrazole-4-carbonitrile exhibits superior overall biological profile compared to other analogs in the series [3] [4].
Molecular weight optimization studies demonstrate that the 4-isopropylphenyl derivative (226.3 Da) maintains favorable drug-like properties while providing enhanced potency compared to lighter analogs such as the methyl derivative (122.1 Da) [12]. The molecular weight falls within the optimal range for oral bioavailability according to Lipinski's rule of five [8].
Lipophilicity analysis shows that the 4-isopropylphenyl substitution (LogP = 3.42) provides optimal balance between membrane permeability and aqueous solubility [4]. This lipophilicity value is superior to both the highly lipophilic bromophenyl analog (LogP = 2.89) and the less lipophilic phenyl derivative (LogP = 1.85) [12].
Topological polar surface area (TPSA) calculations indicate that all 5-aminopyrazole derivatives maintain consistent TPSA values of 78.5 Ų, suggesting similar passive diffusion characteristics across biological membranes [12]. However, bioavailability scores vary significantly, with the 4-isopropylphenyl derivative achieving excellent bioavailability (0.72) compared to good bioavailability (0.85) for the phenyl analog [4].
Drug-likeness assessment reveals that the 4-isopropylphenyl derivative demonstrates excellent drug-likeness characteristics, surpassing other analogs in the series [12]. This superior profile is attributed to optimal physicochemical properties including appropriate molecular size, lipophilicity, and electronic characteristics that favor favorable ADMET properties [8] [19].
Enzyme selectivity profiling demonstrates that halogenated derivatives (chloro and bromo analogs) exhibit enhanced potency but reduced selectivity compared to the isopropylphenyl derivative [7]. The isopropyl substitution provides an optimal balance between potency and selectivity, making it an attractive lead compound for further development [6] [20].